2-Butan-2-ylpyrrolidine;hydrochloride
Description
Significance of Substituted Pyrrolidines in Chemical Research
Substituted pyrrolidines are integral to the field of medicinal chemistry and drug discovery. The pyrrolidine (B122466) core is present in a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. Their key role in pharmacotherapy has made them a versatile scaffold for the design and development of novel biologically active compounds. nih.govresearchgate.net For instance, 2-alkylpyrrolidine derivatives isolated from natural sources have demonstrated significant bioactivities, including antimycotic, antimitotic, and antibacterial properties. nih.gov
Beyond their pharmacological importance, chiral pyrrolidines have emerged as powerful tools in asymmetric synthesis, acting as organocatalysts that can facilitate chemical transformations in an enantioselective manner. mdpi.com This has been a major advancement in producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The development of synthetic methods to access substituted pyrrolidine derivatives is a significant objective in organic synthesis due to the widespread presence of this ring motif in biologically active small molecules. acs.org
Overview of 2-Butan-2-ylpyrrolidine;hydrochloride within the Pyrrolidine Class
This compound is a derivative of pyrrolidine where a butan-2-yl group is attached to the carbon atom at the 2-position of the pyrrolidine ring. The hydrochloride salt form suggests that the basic nitrogen atom of the pyrrolidine ring has been protonated by hydrochloric acid, which can improve the compound's stability and solubility in certain solvents.
| Property | Value |
| Molecular Formula | C8H18ClN |
| CAS Number | 2361635-85-8 |
| Synonyms | 2-(sec-Butyl)pyrrolidine hydrochloride |
This data is based on information from chemical supplier catalogs. aaronchem.comchemsrc.comchemicalregister.com
The "butan-2-yl" or "sec-butyl" substituent is a four-carbon alkyl group attached via its secondary carbon. This substitution introduces a chiral center at the point of attachment to the pyrrolidine ring, in addition to the chiral center at the 2-position of the pyrrolidine ring itself. This can result in multiple stereoisomers of the compound.
Scope and Academic Research Focus on this compound
Despite the broad interest in substituted pyrrolidines, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific academic research focused on this compound. While the compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, there are no detailed studies on its synthesis, characterization, or application in areas such as catalysis or medicinal chemistry.
The research focus on structurally related 2-alkylpyrrolidines is, however, extensive. Studies on these compounds often explore their synthesis through various methods, including asymmetric synthesis to control stereochemistry, and their potential applications as chiral ligands, catalysts, or as building blocks for more complex molecules. The pharmacological activities of 2-alkylpyrrolidines are also a significant area of investigation, with many derivatives showing promising biological effects. nih.gov Given the structural similarities, it can be inferred that research on this compound could potentially explore similar avenues, focusing on its stereochemical properties and potential biological activity. However, without specific studies, any such applications remain speculative.
Properties
IUPAC Name |
2-butan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(2)8-5-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYXNMCMLSTNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Butan 2 Ylpyrrolidine;hydrochloride
Established Synthetic Pathways for Pyrrolidine (B122466) Ring Construction
The foundational synthesis of 2-Butan-2-ylpyrrolidine;hydrochloride relies on established methods for building the core pyrrolidine structure, followed by functionalization and salt formation.
Cyclization Reactions of Amine Precursors
The construction of the pyrrolidine ring is frequently achieved through the intramolecular cyclization of linear amine precursors. This strategy is a cornerstone of heterocyclic chemistry, offering reliable routes to the five-membered ring system. One common method involves the cyclization of ω-haloamines. For instance, a primary amine containing a halogen atom (like chlorine, bromine, or iodine) at the 4- or 5-position can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The nitrogen atom acts as the nucleophile, displacing the halide to close the ring.
Another prevalent technique is the reductive amination of γ-amino ketones or aldehydes. In this process, an acyclic precursor containing both a ketone (or aldehyde) and an amine functionality separated by an appropriate number of carbon atoms is cyclized. The initial reaction forms a cyclic imine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the saturated pyrrolidine ring. The choice of starting materials allows for the pre-installation of substituents that will ultimately be part of the final molecule.
The formation of the pyrrolidine skeleton can also be accomplished through dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds, which allows for regio- and diastereoselective synthesis of N-unprotected pyrrolidines without the need for external oxidants. organic-chemistry.org
Alkylation Strategies for Butan-2-yl Group Introduction
Once the pyrrolidine ring is formed, the next critical step is the introduction of the butan-2-yl group at the C2 position. This is a key regioselective challenge. A common strategy involves the formation of an enamine or a related nucleophilic intermediate from a suitable pyrrolidine precursor, such as a pyrrolidin-2-one. The enamine can then react with a butan-2-yl halide (e.g., 2-bromobutane) in an SN2 reaction to form a new carbon-carbon bond at the desired position.
Alternatively, direct alkylation of a pre-formed pyrrolidine can be achieved. This often requires the use of a strong base, like lithium diisopropylamide (LDA), to deprotonate the α-carbon next to the nitrogen, creating a carbanion. lumenlearning.com This nucleophilic center can then attack an electrophilic butan-2-yl source. The success of this method depends heavily on controlling the regioselectivity to favor C2-alkylation over N-alkylation, often through the use of an N-protecting group like a Boc (tert-butyloxycarbonyl) group, which can be removed later.
The following table illustrates typical conditions for the alkylation of a protected pyrrolidine derivative.
| Step | Reagent | Solvent | Temperature (°C) | Purpose |
| Deprotonation | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Generation of C2 carbanion |
| Alkylation | 2-Bromobutane | Tetrahydrofuran (THF) | -78 to 25 | Introduction of the butan-2-yl group |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to 25 | Removal of N-Boc protecting group |
Formation of Hydrochloride Salts
The final step in the synthesis is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction. The synthesized 2-butan-2-ylpyrrolidine, which is a free base, is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. A solution of hydrochloric acid (HCl), either as a gas or dissolved in an appropriate solvent (like diethyl ether or isopropanol), is then added to the amine solution. youtube.comoxfordreference.com
The nitrogen atom of the pyrrolidine ring, being basic, readily accepts a proton from the HCl, forming the corresponding ammonium (B1175870) chloride salt. oxfordreference.com This salt is often a crystalline solid that is less soluble in the organic solvent and can be isolated by filtration. youtube.com The formation of the hydrochloride salt enhances the compound's stability and water solubility. oxfordreference.comafpm.org The reaction is typically quantitative and proceeds rapidly at room temperature. tandfonline.com
Advanced Synthetic Approaches to this compound
More sophisticated methods aim to build the molecule with greater efficiency and stereochemical control, often constructing the substituted ring in a single, elegant process.
Total Synthesis Strategies
A total synthesis approach would construct 2-butan-2-ylpyrrolidine from simple, acyclic starting materials in a multi-step sequence. One plausible strategy could begin with an asymmetric aza-Michael reaction. whiterose.ac.uk This involves the conjugate addition of an amine to an α,β-unsaturated ester or ketone that already contains the butan-2-yl moiety in a strategic position. For example, a chiral amine could be added to a compound like (E)-6-methyl-3-octen-2-one. Subsequent intramolecular cyclization and reduction steps would then form the desired substituted pyrrolidine ring with a high degree of stereocontrol.
Another powerful method for constructing such ring systems is through [3+2] cycloaddition reactions. osaka-u.ac.jp This involves the reaction of an azomethine ylide with an alkene. By choosing an alkene that bears the butan-2-yl group, the pyrrolidine ring can be constructed with the substituent already in place. The regio- and stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. nih.gov
The table below outlines a hypothetical total synthesis pathway.
| Step | Reaction Type | Key Reagents | Intermediate Product |
| 1 | Michael Addition | Chiral amine, (E)-6-methyl-3-octen-2-one | Acyclic amino ketone |
| 2 | Reductive Amination | H₂, Pd/C | 2-Butan-2-yl-5-methylpyrrolidine |
| 3 | Functional Group Manipulation | Oxidative cleavage | Pyrrolidine carboxylic acid |
| 4 | Decarboxylation | Heat | 2-Butan-2-ylpyrrolidine |
| 5 | Salt Formation | HCl in Diethyl Ether | This compound |
Chemo- and Regioselective Synthesis
Achieving high chemo- and regioselectivity is paramount in the synthesis of 2-substituted pyrrolidines to avoid the formation of unwanted isomers. For instance, in the alkylation of a pyrrolidine ring, N-alkylation is a common side reaction. The use of a bulky N-protecting group, such as the aforementioned Boc group, sterically hinders the nitrogen atom, thus favoring alkylation at the less hindered C2 position.
Modern biocatalytic approaches have also emerged as powerful tools for achieving high selectivity. The use of enzymes, such as transaminases, can facilitate the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govnih.gov A transaminase can stereoselectively convert a ketone to an amine, which then undergoes spontaneous intramolecular cyclization to yield the chiral pyrrolidine. nih.gov This method offers excellent enantiomeric excesses and avoids the use of heavy metal catalysts. nih.gov
Regioselective synthesis can also be achieved through catalyst-controlled reactions. For example, different metal catalysts (e.g., cobalt vs. nickel) can direct the hydroalkylation of 3-pyrrolines to selectively yield either C2- or C3-alkylated pyrrolidines, demonstrating a high level of catalyst-tuned regioselectivity. organic-chemistry.org Such advanced methods provide precise control over the molecular architecture, leading to more efficient and selective syntheses of target compounds like 2-butan-2-ylpyrrolidine.
Green Chemistry Principles in Synthesis Optimization
The synthesis of pyrrolidine derivatives, including this compound, is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A significant focus is on increasing synthetic efficiency through methods like microwave-assisted organic synthesis (MAOS), which can accelerate reaction times and improve yields. nih.gov The use of environmentally benign solvents is another key aspect. For instance, multi-component reactions for synthesizing 2-pyrrolidinone (B116388) derivatives have been successfully carried out in ethanol, an eco-friendly solvent.
Furthermore, the development of alternative solvents to replace those that are toxic is a priority. N-Butylpyrrolidinone, a compound structurally related to the pyrrolidone core, is recognized for not being mutagenic or reprotoxic, positioning it as a potential green alternative to conventional dipolar aprotic solvents which are under increasing regulatory pressure. rsc.org The application of one-pot synthesis methods, which reduce waste by combining multiple reaction steps into a single procedure, also represents a significant green chemistry approach.
Catalytic Methods in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of the 2-substituted pyrrolidine scaffold. Modern methodologies are broadly categorized into transition metal-catalyzed routes, organocatalytic transformations, and biocatalytic approaches, each offering unique advantages in constructing the target molecule.
Transition Metal-Catalyzed Routes
Transition metal catalysis provides powerful and versatile tools for constructing the pyrrolidine ring. mdpi.com A wide array of metals, including iridium, rhodium, copper, ruthenium, and palladium, have been utilized to catalyze various synthetic transformations leading to pyrrolidine derivatives. organic-chemistry.org For example, rhodium catalysts have been employed in the synthesis of pyrrolidines from O-benzoylhydroxylamines. organic-chemistry.org
One-pot methods using multi-metal catalysts have been developed for straightforward and economical routes to N-alkylated pyrrolidines. A notable example is the synthesis of 1-butylpyrrolidine (B1265533) from aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst, where the diol serves as both a component for ring formation and an alkylating agent. rsc.org Additionally, palladium-catalyzed reactions, such as the carboamination of alkenes, afford biologically important pyrrolidine derivatives. organic-chemistry.org These methods highlight the efficiency of transition metal catalysis in creating C-N bonds and assembling the heterocyclic core. organic-chemistry.org
Table 1: Examples of Transition Metal Catalysts in Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Application |
|---|---|---|
| Cp*Ir complex | N-heterocyclization of primary amines with diols | Synthesis of five-, six-, and seven-membered cyclic amines. organic-chemistry.org |
| Copper Catalyst | Intramolecular amination of C(sp3)-H bonds | Provides pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org |
| Gold Catalyst | Tandem cycloisomerization/hydrogenation | Synthesis of enantioenriched pyrrolidines from homopropargyl sulfonamides. organic-chemistry.org |
| CuNiPd/ZSM-5 | One-pot N-alkylation and cyclization | Synthesis of 1-butylpyrrolidine from 1,4-butanediol and ammonia. rsc.org |
Organocatalytic Transformations
Organocatalysis has emerged as a powerful strategy in synthetic chemistry, offering a desirable method for creating complex chiral molecules due to the wide availability and low toxicity of the catalysts. researchgate.netbohrium.com The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with derivatives like proline and diarylprolinol silyl (B83357) ethers being extremely efficient catalysts for many transformations. nih.gov
In the context of synthesizing substituted pyrrolidines, organocatalysts are frequently used in multicomponent reactions. For example, (S)-α,α-diphenyl-2-pyrrolidinemethanol has been used as an organocatalyst in the multicomponent synthesis of pyrrolidine derivatives. tandfonline.com Another approach involves the use of tributylphosphine (B147548) (PBu₃) to catalyze the formation of substituted N-aryl-pyrrolidines via intramolecular Michael addition reactions. tandfonline.com These methods often proceed via [3+2] cycloaddition reactions, a common strategy for forming the five-membered pyrrolidine ring. tandfonline.com
Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Addition
| Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) | Enantiomeric Excess (anti) | Yield (%) |
|---|---|---|---|---|
| OC1 | 78:22 | 68% | 44% | 99% |
| OC2 | 70:30 | 69% | 55% | 99% |
| OC3 | 75:25 | 68% | 63% | 95% |
| OC4 | 76:24 | 68% | 52% | 99% |
Data derived from the reaction of trans-β-nitrostyrene with 3-phenylpropionaldehyde. nih.gov
Biocatalytic Approaches
Biocatalysis offers a highly selective and sustainable route to chiral amines and N-heterocycles. nih.govacs.org Enzymes, operating under mild conditions, can provide access to enantiopure compounds that are challenging to obtain through traditional chemical methods.
A significant biocatalytic strategy for producing 2-substituted pyrrolidines involves the use of transaminases (TAs). nih.govacs.org These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone. nih.gov In a key process, ω-chloroketones are converted by either (R)- or (S)-selective transaminases to form a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the corresponding 2-substituted pyrrolidine. nih.govacs.org This method has been shown to produce a range of 2-arylpyrrolidines with excellent enantioselectivity (>95% ee) and analytical yields up to 90%. nih.govacs.org
Another innovative biocatalytic approach employs engineered cytochrome P411 enzymes. acs.orgnih.gov Through directed evolution, variants have been developed that can catalyze the intramolecular amination of alkyl azides, inserting a nitrene into C(sp³)–H bonds to construct the pyrrolidine ring with good enantioselectivity and catalytic efficiency. acs.orgnih.gov
Table 3: Enantio-Complementary Synthesis of 2-Arylpyrrolidines using Transaminases
| Substrate (ω-chloroketone) | (S)-Selective Enzyme Yield | (S)-Selective Enzyme ee | (R)-Selective Enzyme Yield | (R)-Selective Enzyme ee |
|---|---|---|---|---|
| 4-chloro-1-phenylbutan-1-one | 83% | >99.5% | 71% | >99.5% |
| 4-chloro-1-(p-tolyl)butan-1-one | 90% | >99.5% | 66% | >99.5% |
| 4-chloro-1-(4-methoxyphenyl)butan-1-one | 84% | >99.5% | 58% | >99.5% |
| 4-chloro-1-(4-fluorophenyl)butan-1-one | 81% | >99.5% | 76% | >99.5% |
Data from analytical yields of TA-catalyzed reactions. nih.gov
Synthetic Route Optimization and Process Development
An example of such optimization is a one-pot, two-step hydroamination sequence to produce pyrrolidines. The process involves the initial oxidation of an amine to a hydroxylamine, followed by hydroamination and subsequent reduction of the N-oxide intermediate. researchgate.net Optimization of this sequence involved screening various oxidants and reductants and determining the optimal equivalents of each to maximize yield. researchgate.net Such modular and optimized synthetic methods are adaptable and allow for the strategic incorporation of different building blocks to generate a diverse array of analogues. nih.gov
Computational Design of Synthetic Pathways
Computational tools are increasingly used to design novel and efficient synthetic pathways for target molecules. researchgate.net These approaches can systematically explore the vast chemical space of possible reactions and enzyme-molecule interactions, reducing the number of plausible routes that need to be tested experimentally. researchgate.netresearchgate.net
Two main computational strategies are employed: optimization-based and retrobiosynthesis-focused approaches. researchgate.net Retrosynthesis is a powerful concept that deconstructs a target molecule into simpler precursors, identifying potential synthetic routes. researchgate.net Computational retrosynthesis tools can propose novel metabolic pathways by considering factors such as stoichiometry, thermodynamics, and enzyme availability. researchgate.net These in silico methods allow for the design and feasibility testing of synthetic pathways before implementation in the laboratory, accelerating the development of efficient routes to complex molecules like this compound. researchgate.netresearchgate.net
Automation and Flow Chemistry in Synthesis
The integration of automation and flow chemistry presents a paradigm shift in the synthesis of heterocyclic compounds like 2-Butan-2-ylpyrrolidine. These technologies allow for precise control over reaction parameters, leading to improved reproducibility and the safe handling of hazardous reagents. africacommons.net A plausible automated flow synthesis of 2-Butan-2-ylpyrrolidine could be conceptualized based on established pyrrolidine synthesis routes, such as the reductive amination of a suitable keto-amine precursor or the alkylation of a pre-formed pyrrolidine ring.
A hypothetical automated flow setup for the synthesis could involve a multi-step sequence where reagents are pumped through a series of reactors and purification modules. For instance, a process could be designed starting from 1-pyrroline (B1209420) and a Grignard reagent derived from 2-bromobutane.
Key Stages in an Automated Flow Synthesis:
Reagent Introduction: Precisely controlled pumps would deliver solutions of 1-pyrroline and the sec-butylmagnesium bromide Grignard reagent into a microreactor.
Reaction: The reaction would proceed within a heated or cooled flow reactor, allowing for rapid mixing and efficient heat transfer to control the exothermic Grignard addition.
In-line Quenching and Extraction: The reaction mixture would then flow into a module where it is quenched with an aqueous solution. Subsequent liquid-liquid extraction could be performed using a membrane-based separator to isolate the crude product in an organic solvent.
Reduction and Cyclization (if applicable): Depending on the chosen synthetic route, an in-line reduction step might be necessary, potentially using a packed-bed reactor with a solid-supported reducing agent.
Salt Formation: The purified 2-Butan-2-ylpyrrolidine base would then be mixed with a solution of hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
Filtration and Drying: An automated filtration unit would collect the precipitated salt, which would then be washed and dried under a continuous flow of inert gas.
This automated approach offers significant advantages over traditional batch synthesis by minimizing manual handling, improving safety, and allowing for continuous production. The modular nature of flow chemistry setups also enables rapid optimization of reaction conditions. africacommons.net
Interactive Data Table: Hypothetical Parameters for Automated Flow Synthesis
| Parameter | Value | Rationale |
| Reactor Type | Packed-Bed Reactor | Facilitates the use of immobilized catalysts or reagents, simplifying purification. |
| Flow Rate | 0.5 - 5.0 mL/min | Allows for sufficient residence time for the reaction to reach completion while maintaining a continuous process. |
| Temperature | 25 - 100 °C | Optimized for reaction kinetics and to minimize side product formation. |
| Pressure | 5 - 15 bar | Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures. |
| In-line Analysis | FT-IR / UV-Vis | Enables real-time monitoring of the reaction progress and product formation. |
Yield and Purity Enhancement Techniques
Achieving high yield and purity is a critical aspect of any synthetic process. In the context of this compound synthesis, several techniques can be employed to enhance these parameters, both in batch and flow chemistry settings.
Yield Enhancement Strategies:
Reaction Optimization: A systematic optimization of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents is crucial. Design of Experiment (DoE) methodologies can be employed to efficiently explore the parameter space and identify optimal conditions.
Catalyst Selection: For catalytic steps, such as a potential reductive amination, screening different catalysts (e.g., various transition metals on different supports) can significantly impact the reaction rate and selectivity, thereby improving the yield.
Use of Scavenger Resins: In a flow setup, scavenger resins can be used in packed-bed reactors to remove unreacted reagents or by-products, driving the equilibrium towards product formation and simplifying downstream purification. africacommons.net
Purity Enhancement Techniques:
Crystallization: The formation of the hydrochloride salt itself is a purification step. Controlled crystallization by carefully selecting the solvent system and cooling profile can lead to the formation of highly pure crystalline material, effectively excluding impurities in the mother liquor.
Chromatography: While potentially less amenable to large-scale continuous production, automated flash chromatography systems can be integrated for the purification of the free base before salt formation. For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is invaluable.
Solid-Phase Extraction (SPE): SPE cartridges can be used for the efficient removal of specific impurities. This technique is well-suited for automation and can be integrated into a flow process to enhance the purity of the final product.
Interactive Data Table: Purity Enhancement Methods and Their Applications
| Technique | Principle | Application in Synthesis | Expected Purity Improvement |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Final purification step of the hydrochloride salt. | Can increase purity from ~95% to >99.5%. |
| Automated Flash Chromatography | Differential adsorption of components onto a stationary phase. | Purification of the free base intermediate. | Can remove closely related impurities, improving purity to >98%. |
| Solid-Phase Extraction (SPE) | Partitioning of solutes between a solid sorbent and a liquid phase. | Removal of specific classes of impurities post-reaction. | Effective for targeted impurity removal, enhancing overall purity. |
Stereochemical Aspects in the Synthesis of 2 Butan 2 Ylpyrrolidine;hydrochloride
Chirality and Stereoisomerism of Pyrrolidine (B122466) Derivatives
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The presence of a stereocenter, typically a carbon atom bonded to four different substituents, is the most common source of chirality in organic molecules. libretexts.org
The structure of 2-butan-2-ylpyrrolidine contains two such stereocenters:
C2 of the pyrrolidine ring: This carbon is attached to a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and the butan-2-yl group.
C2 of the butan-2-yl (or sec-butyl) group: This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the C2 atom of the pyrrolidine ring.
The presence of two distinct chiral centers means that 2-butan-2-ylpyrrolidine can exist as 2² = 4 different stereoisomers. These consist of two pairs of enantiomers. The relationship between non-mirror-image stereoisomers is described as diastereomeric. The four stereoisomers are (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R), where the first designator refers to the pyrrolidine ring and the second to the side chain. Controlling the absolute and relative configuration of these centers is the primary goal of stereoselective synthesis.

Enantioselective Synthesis of 2-Butan-2-ylpyrrolidine;hydrochloride
Enantioselective synthesis, or asymmetric synthesis, is the process of preferentially forming one enantiomer of a chiral product over the other. For a molecule like 2-butan-2-ylpyrrolidine, this involves controlling the configuration at one or both of the stereocenters during the synthetic process. The following sections describe key methodologies applicable to this challenge.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Metal-based catalysts, particularly those involving iridium and rhodium, have been effectively used for the synthesis of chiral 2-substituted pyrrolidines.
A common strategy is the asymmetric reductive amination of a suitable keto-amine precursor. For instance, an iridium complex with a chiral ferrocene-based ligand can catalyze the intramolecular reductive amination of γ-amino ketones to produce 2-substituted pyrrolidines with high enantioselectivity. Another powerful method involves the rhodium-catalyzed C-H insertion of carbenes, which can form the pyrrolidine ring with high enantio- and diastereocontrol. nih.govacs.org These methods offer direct routes to chiral pyrrolidines from readily available starting materials. nih.gov
| Catalyst System | Reaction Type | Substrate Type | Typical ee (%) |
| [Ir(cod)Cl]₂ / Chiral Ferrocene Ligand | Intramolecular Reductive Amination | γ-Amino Ketones | 85-92% |
| Chiral Rhodium(II) Carboxylates | C-H Carbene Insertion | Diazo precursors | >90% |
| Zinc-catalyzed Hydrosilylation | Hydrosilylation of Cyclic Imines | Cyclic Imines | >90% |
The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of 2-substituted pyrrolidines, auxiliaries such as N-tert-butanesulfinamide are particularly effective. researchgate.net This auxiliary can be condensed with a γ-ketoaldehyde to form a chiral N-sulfinylimine. A subsequent diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the imine, followed by cyclization and removal of the auxiliary, affords the chiral pyrrolidine. Another established method uses (R)-phenylglycinol as a chiral auxiliary, which can guide the diastereoselective addition of Grignard reagents to form trans-2,5-disubstituted pyrrolidines. nih.govacs.org
| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (dr) |
| N-tert-Butanesulfinamide | Addition of organometallic to sulfinylimine | >95:5 |
| (R)-Phenylglycinol | Diastereoselective Grignard addition | >98:2 |
| Oxazolidinones | Asymmetric alkylation | >90:10 |
Biocatalysis leverages enzymes to perform highly selective chemical transformations. Transaminases (TAs) have emerged as powerful tools for the synthesis of chiral amines and N-heterocycles. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with exceptional enantioselectivity. nih.govacs.org
The synthesis of 2-substituted pyrrolidines can be achieved from commercially available ω-chloroketones. A transaminase converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.gov A key advantage of this method is the ability to produce either the (R)- or (S)-enantiomer by selecting an appropriately engineered transaminase. nih.gov This approach has proven effective for substrates with bulky substituents, achieving analytical yields up to 90% and enantiomeric excesses (ee) often exceeding 99.5%. nih.govnih.gov Once the chiral amine is formed, it can be easily precipitated as a tosylate or hydrochloride salt. nih.gov
| Enzyme Type | Substrate | Product Configuration | Typical ee (%) |
| (R)-selective Transaminase (e.g., ATA-117) | ω-Chloro ketone | R | >99% |
| (S)-selective Transaminase (e.g., 3FCR-4M) | ω-Chloro ketone | S | >99% |
Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. benthamdirect.com For pyrrolidine synthesis, catalysts derived from the amino acid proline are particularly prominent. unibo.it Diarylprolinol silyl (B83357) ethers, for example, are highly effective in catalyzing Michael additions of aldehydes to nitroolefins. nih.gov The resulting adduct can then be cyclized to form a highly functionalized and enantiomerically enriched pyrrolidine. nih.gov
These catalysts typically operate by forming a transient chiral enamine or iminium ion with the substrate, which then reacts with the second substrate in a highly face-selective manner. unibo.it Chiral Brønsted acids, such as phosphoric acid derivatives, have also been developed for the enantioselective synthesis of pyrrolidines via intramolecular aza-Michael additions.
| Organocatalyst Type | Reaction Type | Typical ee (%) |
| Diarylprolinol silyl ether | Michael addition / Cyclization | >90% |
| Chiral Phosphoric Acid | Intramolecular aza-Michael addition | 85-98% |
| Proline-based dipeptides | Aldol (B89426) / Michael reactions | 80-96% |
Diastereoselective Synthesis of this compound and Analogues
When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative orientation. For 2-butan-2-ylpyrrolidine, this means controlling the configuration at C2 of the ring relative to the configuration of the chiral center in the side chain.
One powerful method for achieving this is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. By using a chiral catalyst or a chiral auxiliary, both the relative (diastereo-) and absolute (enantio-) stereochemistry of the resulting pyrrolidine can be controlled. ua.es For example, the reaction of an N-tert-butanesulfinylazadiene with an azomethine ylide using a silver carbonate catalyst can produce densely substituted pyrrolidines with up to four stereogenic centers in high diastereoselectivity. ua.esacs.org
Another approach involves the diastereoselective reduction of enamines derived from pyroglutamic acid, which can provide versatile access to 2,5-disubstituted pyrrolidines. rsc.org The stereochemical outcome is often dependent on the nature of the nitrogen-protecting group. nih.gov Such strategies are crucial for synthesizing analogues and complex natural products containing the pyrrolidine scaffold. nih.gov A one-pot, multi-step protocol involving the diastereoselective addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine has also been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity (dr >97.5:2.5). acs.org
| Method | Key Transformation | Typical Diastereomeric Ratio (dr) |
| [3+2] Cycloaddition | Azomethine ylide + Alkene | >90:10 |
| Enamine Reduction | Reduction of cyclic enamine | >95:5 |
| Addition to Chiral Sulfinimine | Organolithium addition | >97.5:2.5 |
Racemization Studies and Kinetic/Dynamic Resolution Approaches
The stereochemical integrity of intermediates is a critical factor in the asymmetric synthesis of chiral molecules such as 2-Butan-2-ylpyrrolidine. Racemization, the process by which an optically active compound converts into a mixture of equal parts of both enantiomers, can significantly diminish the enantiomeric purity of the final product. pearson.com Consequently, understanding the potential for racemization and developing strategies to control stereochemistry, such as kinetic and dynamic kinetic resolution, are paramount in synthetic chemistry.
In the context of synthesizing 2-substituted pyrrolidines, racemization can occur, particularly with organometallic intermediates. For instance, studies on the asymmetric deprotonation of N-Boc-pyrrolidine have noted that the enantioselectivity of the process can decrease upon warming. whiterose.ac.uk This observation suggests that the resulting organolithium species may undergo racemization at higher temperatures, thereby eroding the stereochemical information established in the deprotonation step. whiterose.ac.uk
To overcome the challenges posed by racemization and to efficiently produce enantiomerically enriched compounds from racemic mixtures, kinetic resolution (KR) and dynamic kinetic resolution (DKR) have emerged as powerful strategies. whiterose.ac.ukmdpi.com
Kinetic Resolution (KR) involves the differential reaction rate of enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as unreacted starting material). mdpi.com However, the maximum theoretical yield for a single enantiomer in a classic KR is 50%.
Dynamic Kinetic Resolution (DKR) offers a significant advantage by combining the kinetic resolution process with in situ racemization of the slower-reacting enantiomer. princeton.edu This continuous racemization of the starting material allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
In the synthesis of 2-substituted pyrrolidines, DKR has been successfully applied. Research by Coldham and coworkers demonstrated a DKR approach involving the use of a chiral diamine ligand. whiterose.ac.uk This method has been applied to organolithium compounds derived from N-Boc-pyrrolidine. The asymmetric substitution of these intermediates occurs with high levels of enantioselectivity through a DKR pathway. rsc.org The process involves the formation of diastereomeric complexes between the racemic 2-lithiopyrrolidine and a chiral ligand. The subsequent electrophilic quench of these resolved complexes yields the enantiomerically enriched 2-substituted pyrrolidine. nih.gov
The choice of the N-substituent and the chiral ligand are critical variables in these dynamic resolution processes. nih.gov For instance, with N-alkyl derivatives, the resolution can be conveniently performed at or slightly below room temperature. Furthermore, the selection of the appropriate enantiomer of the chiral ligand allows for the formation of either enantiomer of the desired product. nih.gov The enantioselectivity in these cases arises from a thermodynamic preference for one of the diastereomeric complexes, while the less stable complex reacts faster with an electrophile. nih.gov
Below are tables summarizing key findings from dynamic kinetic resolution studies on N-Boc-2-substituted-pyrrolidines, which serve as important models for the synthesis of related compounds like 2-Butan-2-ylpyrrolidine.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| (-)-Sparteine | 54 | 96 | R |
| (+)-Sparteine Surrogate | 60 | 95 | S |
| Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Me3SiCl | 54 | 96 |
| MeI | 65 | 94 |
| Allyl Bromide | 70 | 92 |
| Benzyl Bromide | 72 | 90 |
Reaction Mechanisms and Chemical Transformations Involving 2 Butan 2 Ylpyrrolidine;hydrochloride
Mechanistic Investigations of Pyrrolidine (B122466) Ring Formation
The synthesis of the pyrrolidine ring can be achieved through various mechanistic pathways. While specific studies on 2-butan-2-ylpyrrolidine are not extensively detailed in the literature, the formation of substituted pyrrolidines generally follows established synthetic routes.
Intramolecular Cyclization : A common approach involves the intramolecular cyclization of linear precursors. For instance, a primary amine can undergo cyclization with a diol, catalyzed by transition metal complexes like iridium. organic-chemistry.org Another pathway is the intramolecular amination of organoboronates, which can form azetidines, pyrrolidines, and piperidines. organic-chemistry.org
[3+2] Cycloaddition Reactions : These reactions are a powerful tool for constructing five-membered rings. The cycloaddition of azomethine ylides with alkenes and alkynes is a widely used method for synthesizing a variety of pyrrolidine derivatives. osaka-u.ac.jp
Ring Contraction of Pyridines : A more novel approach involves the photo-promoted ring contraction of pyridines using silylborane. osaka-u.ac.jpresearchgate.net This method yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further transformed into functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net The mechanism proceeds through intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jp
Computational Studies : Quantum chemical studies have been employed to elucidate the mechanisms of pyrrolidine ring formation. For example, density functional theory (DFT) has been used to investigate the synthesis of pyrrolidinedione derivatives, detailing steps like Michael addition, Nef-type rearrangement, and the final cyclization. researchgate.net
| Synthetic Method | General Mechanism | Key Intermediates/Reagents | Applicability |
| Intramolecular Cyclization | Nucleophilic attack of an amine on an electrophilic carbon center within the same molecule. | Diols, Organoboronates, Transition Metal Catalysts (e.g., Iridium) | Formation of various N-heterocycles, including pyrrolidines. organic-chemistry.org |
| [3+2] Cycloaddition | Concerted or stepwise reaction between a three-atom component (azomethine ylide) and a two-atom component (alkene/alkyne). | Azomethine Ylides, Alkenes, Alkynes | Wide range of substituted pyrrolidines. osaka-u.ac.jp |
| Ring Contraction | Photo-promoted skeletal rearrangement of a larger ring (pyridine) to a smaller one (pyrrolidine). | Pyridines, Silylborane, UV light (365nm) | Access to complex pyrrolidine synthons. osaka-u.ac.jpresearchgate.net |
Nucleophilic Reactivity of the Pyrrolidine Nitrogen
The nitrogen atom in the 2-butan-2-ylpyrrolidine ring is a secondary amine and possesses a lone pair of electrons, making it a potent nucleophile. However, in its hydrochloride salt form, this nucleophilicity is suppressed due to protonation. Upon neutralization, the free base can participate in a range of nucleophilic reactions.
The reactivity of the nitrogen is influenced by the steric bulk of the adjacent 2-butan-2-yl group. This group can hinder the approach of electrophiles, potentially slowing down reaction rates compared to less substituted pyrrolidines. Common reactions involving the pyrrolidine nitrogen include:
Alkylation : Reaction with alkyl halides to form tertiary amines.
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Michael Addition : Addition to α,β-unsaturated carbonyl compounds.
Mannich Reaction : Condensation with an aldehyde and an active hydrogen-containing compound.
The nucleophilic character of nitrogen is fundamental to many of its applications in synthesis, where it can act as a building block for more complex molecules. smolecule.com
Electrophilic Transformations of 2-Butan-2-ylpyrrolidine;hydrochloride
Electrophilic transformations of the saturated pyrrolidine ring are less common than nucleophilic reactions at the nitrogen. However, reactions can occur at the carbon atoms, typically requiring activation. For instance, α-amino acids can be synthesized via electrophilic amination of enolates with an electrophilic ammonia (B1221849) equivalent. While not a direct transformation of the pyrrolidine, it illustrates a strategy for creating C-N bonds through electrophilic pathways.
In the context of 2-butan-2-ylpyrrolidine, electrophilic substitution on the ring is generally not feasible without prior functionalization. The electron-donating nature of the nitrogen atom does not sufficiently activate the C-H bonds of the saturated ring for attack by typical electrophiles.
Hydrogenation and Dehydrogenation Pathways
Hydrogenation : As the pyrrolidine ring in 2-butan-2-ylpyrrolidine is already saturated, it cannot be further hydrogenated under standard conditions.
Dehydrogenation : The pyrrolidine ring can undergo dehydrogenation to form the corresponding pyrroline (B1223166) or pyrrole. This transformation typically requires a catalyst and elevated temperatures. For instance, the dehydrogenation of alcohols like 2-butanol (B46777) to produce ketones (2-butanone) and hydrogen is a well-studied industrial process, often utilizing copper-based catalysts. researchgate.netresearchgate.net Similar principles can be applied to the dehydrogenation of cyclic amines, although this can be more challenging. The process can be valuable for creating aromatic heterocyclic systems from saturated precursors.
| Transformation | Description | Typical Conditions | Product Type |
| Hydrogenation | Not applicable to the saturated pyrrolidine ring. | - | - |
| Dehydrogenation | Removal of hydrogen to introduce unsaturation. | Metal catalyst (e.g., Pd, Cu), high temperature. | Pyrroline, Pyrrole |
Ring-Opening and Ring-Expansion Reactions of Pyrrolidine Systems
The pyrrolidine ring is generally stable, but it can undergo ring-opening or ring-expansion reactions under specific conditions, often involving activation of the nitrogen or a substituent.
Ring-Opening : These reactions typically proceed via cleavage of a C-N bond. For example, N-acylpyrrolidines can be opened by nucleophilic attack. Ring-opening can also be initiated by forming a bicyclic aziridinium (B1262131) or azetidinium intermediate, which is then opened by a nucleophile. researchgate.net
Ring-Expansion : Pyrrolidine derivatives can be expanded to form larger rings, such as piperidines. Theoretical studies on the ring expansion of 2-chloromethyl pyrrolidine show that the reaction can proceed through a single transition state in the gas phase. In a polar solvent like DMSO, the mechanism can change to involve a strained bicyclic intermediate. researchgate.net Palladium-catalyzed ring-expansion reactions of related systems, like cyclobutanols with haloanilines, have been developed to synthesize larger N-containing heterocycles like benzazepines. rsc.org
Substitution and Elimination Reactions in Functionalization
Substitution and elimination reactions are key strategies for the functionalization of the pyrrolidine ring or its substituents. researchgate.net These reactions typically require the presence of a good leaving group on an sp³-hybridized carbon. masterorganicchemistry.com
Substitution Reactions : Nucleophilic substitution (SN1 and SN2) can be used to introduce a wide variety of functional groups. khanacademy.orgyoutube.com For example, if a hydroxyl group were present on the 2-butan-2-yl substituent, it could be converted into a better leaving group (e.g., a tosylate or a halide) and subsequently displaced by a nucleophile. masterorganicchemistry.com The conversion of 2-methyl-2-butanol (B152257) to 2-chloro-2-methylbutane (B165293) using HCl is a classic example of an SN1 reaction. xula.edu
Elimination Reactions : Elimination reactions (E1 and E2) lead to the formation of double bonds. khanacademy.orgmasterorganicchemistry.com For instance, the acid-catalyzed dehydration of an alcohol, such as butan-2-ol, proceeds via an E1 mechanism to yield a mixture of alkenes (but-1-ene and but-2-ene). libretexts.org This type of reaction could be envisioned for a hydroxylated derivative of 2-butan-2-ylpyrrolidine to introduce unsaturation in the side chain.
The competition between substitution and elimination is influenced by factors such as the nature of the substrate (primary, secondary, tertiary), the strength of the base/nucleophile, the solvent, and the temperature. youtube.commasterorganicchemistry.com
| Reaction Type | Mechanism | Substrate Requirement | Typical Product |
| Nucleophilic Substitution | SN1, SN2 | sp³ carbon with a good leaving group. masterorganicchemistry.com | Functional group is replaced by a nucleophile. masterorganicchemistry.com |
| Elimination | E1, E2 | sp³ carbon with a leaving group and an adjacent proton. masterorganicchemistry.com | Formation of a double bond (alkene). masterorganicchemistry.com |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 Butan 2 Ylpyrrolidine;hydrochloride and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 2-Butan-2-ylpyrrolidine;hydrochloride, both ¹H and ¹³C NMR would provide definitive evidence for its structural connectivity.
In ¹H NMR spectroscopy, the protonated amine (N-H⁺) would likely appear as a broad signal, with its chemical shift influenced by the solvent and concentration. The protons on the pyrrolidine (B122466) ring and the sec-butyl group would exhibit distinct signals with specific chemical shifts, integration values corresponding to the number of protons, and splitting patterns (multiplicities) due to coupling with adjacent protons. These patterns allow for the unambiguous assignment of each proton in the molecule.
¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment, distinguishing between carbons in the pyrrolidine ring and those in the sec-butyl substituent. Chiral compounds can be analyzed using NMR with chiral shift reagents to differentiate between enantiomers. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift values for similar structural motifs.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ | 1.5 - 2.2 | Multiplet |
| Pyrrolidine CH | 2.9 - 3.5 | Multiplet |
| sec-Butyl CH | 1.4 - 1.8 | Multiplet |
| sec-Butyl CH₂ | 1.2 - 1.6 | Multiplet |
| sec-Butyl CH₃ | 0.8 - 1.2 | Multiplet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrrolidine C2 | 55 - 65 |
| Pyrrolidine C3, C4 | 20 - 35 |
| Pyrrolidine C5 | 45 - 55 |
| sec-Butyl C (tertiary) | 30 - 45 |
| sec-Butyl CH₂ | 20 - 30 |
| sec-Butyl CH₃ (ethyl) | 10 - 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis. jiangnan.edu.cn It is a complementary technique to chromatography for chiral analysis. jiangnan.edu.cn
Electrospray Ionization Tandem Mass Spectrometry (ESI-MSn)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for analyzing hydrochloride salts. In positive ion mode ESI-MS, this compound would be expected to show a prominent signal for the protonated molecule of the free base, [M+H]⁺, at m/z 128.2.
Tandem mass spectrometry (MS/MS or MSn) involves isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For the [M+H]⁺ ion of 2-butan-2-ylpyrrolidine, characteristic fragmentation pathways would likely include:
Loss of the sec-butyl group: Cleavage of the C-C bond between the pyrrolidine ring and the butyl group.
Ring opening/cleavage: Fission of the pyrrolidine ring, a common fragmentation pathway for pyrrolidine-containing compounds like pyrrolizidine (B1209537) alkaloids. pcom.edunih.gov
These fragmentation patterns serve as a molecular fingerprint, aiding in the identification and structural confirmation of the compound and its synthetic intermediates. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govbund.de
High-Resolution Accurate Mass LC-MS/MS
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. For the [M+H]⁺ ion of 2-butan-2-ylpyrrolidine (C₈H₁₇N), HRMS would measure its m/z value with high precision. This accurate mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions. The coupling of Liquid Chromatography (LC) with HRMS/MS allows for the separation of isomers and the confident identification of chiral compounds in complex matrices. mdpi.comacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. americanpharmaceuticalreview.com These two methods are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa. americanpharmaceuticalreview.com
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands:
N-H⁺ Stretching: A very broad and strong band in the IR spectrum, typically in the range of 2400-3000 cm⁻¹, is characteristic of the stretching vibration of the ammonium (B1175870) salt.
C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidine and sec-butyl groups would appear as strong bands between 2850 and 3000 cm⁻¹.
N-H⁺ Bending: Bending vibrations for the secondary ammonium group are expected around 1500-1600 cm⁻¹.
CH₂ Bending: Scissoring vibrations for the CH₂ groups of the pyrrolidine ring typically occur around 1450 cm⁻¹.
C-N Stretching: The C-N stretching vibration would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Comparing the spectra of synthetic intermediates with the final product allows for the monitoring of the reaction progress by observing the appearance or disappearance of key functional group bands.
Table 2: Predicted IR Absorption Frequencies for this compound Predicted data based on characteristic frequencies for known functional groups.
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H⁺ (Ammonium) | Stretching | 2400 - 3000 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |
| N-H⁺ (Ammonium) | Bending | 1500 - 1600 | Medium |
| C-H (CH₂) | Bending (Scissoring) | ~1450 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of the molecule's conformation and absolute stereochemistry.
For this compound, which has two chiral centers, X-ray crystallography can unequivocally establish the relative and absolute configuration (e.g., (R,R), (S,S), (R,S), or (S,R)). The analysis would reveal the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation. Furthermore, the crystal structure would show the intermolecular interactions, particularly the hydrogen bonding between the protonated amine (N-H⁺) and the chloride anion (Cl⁻), which are crucial in defining the crystal packing. researchgate.netresearchgate.netnih.gov This technique is considered the gold standard for absolute structural proof when a suitable single crystal can be obtained. mdpi.com
Theoretical and Computational Chemistry Studies of 2 Butan 2 Ylpyrrolidine;hydrochloride
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like 2-butan-2-ylpyrrolidine. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern the molecule's reactivity and interactions.
For instance, studies on substituted pyrrolidinones using DFT with the B3LYP functional and a 6-31G* basis set have been conducted to investigate their electronic properties. Such analyses typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity.
In the context of 2-butan-2-ylpyrrolidine, DFT calculations would likely reveal the influence of the sec-butyl group on the electronic environment of the pyrrolidine (B122466) ring. The electron-donating nature of the alkyl group would be expected to raise the energy of the HOMO, potentially making the nitrogen atom more nucleophilic compared to unsubstituted pyrrolidine. Furthermore, mapping the electrostatic potential surface would highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Representative Electronic Properties from DFT Calculations for Pyrrolidine Derivatives
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | 1.0 to 2.0 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 7.0 to 9.0 eV | Indicator of chemical reactivity and kinetic stability. |
Note: The values presented in this table are illustrative and based on general findings for similar pyrrolidine derivatives. Specific values for 2-butan-2-ylpyrrolidine;hydrochloride would require dedicated calculations.
Conformational Analysis and Energy Landscapes
The pyrrolidine ring is a five-membered saturated heterocycle that is not planar. It adopts puckered conformations, a phenomenon often referred to as "pseudorotation," to relieve ring strain. nih.gov The substituents on the ring significantly influence the preferred conformation and the energy barriers between different puckered forms. For 2-butan-2-ylpyrrolidine, the bulky sec-butyl group at the C2 position will have a profound impact on its conformational preferences.
Reaction Mechanism Modeling via Computational Methods
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For a molecule like 2-butan-2-ylpyrrolidine, which can act as a chiral catalyst or a building block in synthesis, understanding reaction pathways is crucial. Theoretical modeling can be used to map out the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies.
For example, if 2-butan-2-ylpyrrolidine were used as an organocatalyst in an asymmetric reaction, computational studies could model the formation of the key catalytic species (e.g., an enamine or iminium ion), the approach of the substrate, the bond-forming step, and the release of the product. These models would help explain the observed stereoselectivity by comparing the activation energies of the pathways leading to different stereoisomers. DFT calculations are commonly employed for this purpose, providing detailed geometric and energetic information about the transition states.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. scispace.com An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule moves, rotates, and interacts with its environment.
These simulations can provide information on:
Solvation: How solvent molecules arrange around the solute and the strength of these interactions. For the hydrochloride salt, the solvation of the protonated amine and the chloride ion would be of particular interest.
Conformational Dynamics: The transitions between different ring puckering conformations and the rotation of the sec-butyl group can be observed directly.
Intermolecular Interactions: In more complex systems, MD simulations can model the binding of the molecule to a biological target, such as a protein, providing insights into the stability of the complex and the key interactions that govern binding. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to generate a theoretical IR spectrum. oup.com This is particularly useful for identifying characteristic functional group vibrations, such as the N-H stretch of the pyrrolidinium (B1226570) ion. Anharmonic calculations are often necessary for better agreement with experimental spectra. oup.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mpg.de
Table 2: Computationally Predicted Spectroscopic Data for a Hypothetical Pyrrolidine Derivative
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C2 Chemical Shift | ~60-65 ppm |
| ¹H NMR | N-H Proton Chemical Shift | ~8-9 ppm (in salt form) |
Note: These are representative values. Actual predicted values for this compound would depend on the level of theory and basis set used in the calculation.
Rational Design Principles for Pyrrolidine-Based Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and catalysis due to its unique structural and chemical properties. nih.gov Computational methods are at the forefront of the rational design of new molecules based on this scaffold. nih.govwiley.com
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For pyrrolidine derivatives, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to identify which steric and electronic features are important for a desired activity, guiding the design of more potent analogues. bohrium.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For a potential drug candidate based on the 2-butan-2-ylpyrrolidine scaffold, docking studies can help to optimize the substituents to improve binding affinity and selectivity.
Virtual Screening: Large libraries of virtual compounds can be computationally screened against a biological target to identify potential hits. nih.gov This allows for the efficient exploration of chemical space for new pyrrolidine-based drug candidates.
By integrating these computational tools, researchers can move from understanding the fundamental properties of a single molecule like 2-butan-2-ylpyrrolidine to designing novel compounds with tailored functions, whether as potent pharmaceuticals or efficient catalysts. nih.govnih.gov
Derivatives and Synthetic Applications of 2 Butan 2 Ylpyrrolidine;hydrochloride
Synthesis of Novel Pyrrolidine (B122466) Derivatives
The structure of 2-butan-2-ylpyrrolidine offers three distinct regions for chemical modification: the nitrogen atom, the carbon atoms of the pyrrolidine ring, and the butan-2-yl substituent. Each of these sites can be selectively functionalized to generate a library of novel compounds.
The secondary amine of the pyrrolidine ring is the most nucleophilic and readily functionalized position. Standard reactions such as N-alkylation and N-acylation can be employed to introduce a wide variety of substituents.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, typically through the reaction of the pyrrolidine with an alkyl halide or sulfonate in the presence of a base. nih.govacsgcipr.org This reaction converts the secondary amine into a tertiary amine, altering its steric and electronic properties. Reductive amination, another key method, involves reacting the amine with a ketone or aldehyde in the presence of a reducing agent to form the N-alkylated product. rsc.org
N-Acylation: The reaction of 2-butan-2-ylpyrrolidine with acylating agents like acyl chlorides or anhydrides yields N-acylpyrrolidine derivatives (amides). researchgate.net This transformation is crucial as it introduces a carbonyl group, which can participate in further chemical modifications and hydrogen bonding interactions. The resulting amide bond is generally stable, and this functionalization significantly alters the basicity of the nitrogen atom. researchgate.net
| Transformation | Typical Reagents | General Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N) | Reflux in a suitable solvent (e.g., Acetonitrile, DMF) | N-Alkyl-2-butan-2-ylpyrrolidine |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'COR''), Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Acidic or neutral pH, various solvents | N-Alkyl-2-butan-2-ylpyrrolidine |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | Room temperature or gentle heating in an inert solvent (e.g., CH₂Cl₂, THF) | N-Acyl-2-butan-2-ylpyrrolidine |
Modifying the carbon skeleton of the pyrrolidine ring is more challenging than N-functionalization due to the higher stability of C-H and C-C bonds. However, modern synthetic methods have enabled such transformations.
Direct C-H functionalization of saturated heterocycles is an area of active research, though it often requires the use of directing groups to achieve regioselectivity at positions C3, C4, or C5. rsc.orgacs.org For instance, palladium-catalyzed arylation has been demonstrated at the C4 position of pyrrolidine rings when an appropriate directing group is attached to the nitrogen or at the C3 position. acs.org
More commonly, functionalized pyrrolidine rings are constructed from acyclic precursors or by modifying highly activated starting materials like pyroglutamic acid. organic-chemistry.orgacs.org Research has shown the synthesis of pyrrolidine-2,5-diones bearing a sec-butyl group at the C3 position, highlighting that complex substitution patterns on the pyrrolidine ring are synthetically accessible, albeit through multi-step sequences rather than direct modification of the parent 2-butan-2-ylpyrrolidine. nih.gov
The butan-2-yl group consists of unactivated sp³-hybridized carbon atoms, making selective functionalization extremely difficult. The C-H bonds on this alkyl side chain are generally inert to most chemical reagents under standard conditions. While some strategies exist for functionalizing side chains on pyrrolidine rings, they typically apply to systems with activating features, such as adjacent heteroatoms or carbonyl groups, which are absent in the butan-2-yl substituent. mdpi.comnih.gov Hypothetically, non-selective, high-energy processes like radical halogenation could introduce functionality, but this would likely lead to a mixture of products and is not a common strategy for this type of substrate.
2-Butan-2-ylpyrrolidine;hydrochloride as a Chiral Building Block in Organic Synthesis
In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer. nih.gov 2-Butan-2-ylpyrrolidine is a chiral molecule, and its hydrochloride salt provides a stable, enantiomerically pure source of this scaffold. It can be used as a "chiral building block," where its entire structure is incorporated into the final product, or as a "chiral auxiliary," a temporary group used to direct the stereochemistry of a reaction before being removed. nih.govwikipedia.org
When used as a chiral auxiliary, the pyrrolidine is typically first attached to an achiral substrate. The steric bulk and fixed three-dimensional orientation of the 2-butan-2-ylpyrrolidine group then forces incoming reagents to approach the reaction center from a specific direction, leading to the formation of one stereoisomer over the other. wikipedia.org For example, chiral pyrrolidine derivatives are famously used to direct the stereoselectivity of alkylation and aldol (B89426) reactions. After the key stereocenter-forming step is complete, the auxiliary can be cleaved from the molecule and potentially recovered.
The use of such chiral building blocks is a cornerstone of modern pharmaceutical synthesis, as the biological activity of a drug often resides in only one of its enantiomers. unibo.it
Applications in the Synthesis of Complex Organic Molecules
As a functionalized chiral scaffold, 2-butan-2-ylpyrrolidine serves as a valuable intermediate in the synthesis of more elaborate molecules, particularly other heterocyclic systems.
Pyrrolizines: The pyrrolizine core consists of two fused five-membered rings sharing a nitrogen atom. pharaohacademy.com This structure is found in a variety of biologically active alkaloids. kib.ac.cn Synthetic routes to pyrrolizine derivatives can utilize 2-substituted pyrrolidines as starting materials. A common strategy involves N-alkylation of the pyrrolidine with a reagent containing a four-carbon chain with appropriate functional groups, followed by an intramolecular cyclization reaction to form the second ring. For example, alkylation with a derivative of 4-bromobutanoate could be followed by cyclization to form a bicyclic ketone, a direct precursor to the pyrrolizine skeleton.
Triazoles: The 1,2,3-triazole ring is a five-membered heterocycle with three adjacent nitrogen atoms, known for its stability and prevalence in medicinal chemistry. mdpi.com A powerful method for its synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.orgnih.govresearchgate.net 2-Butan-2-ylpyrrolidine can be readily incorporated into triazole-containing molecules using a two-step process. nih.gov First, the pyrrolidine nitrogen is functionalized with a side chain containing either a terminal alkyne or an azide (B81097) group. This functionalized intermediate is then reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole derivative. nih.gov
| Step | Description | Reagents for Step 1 (N-Functionalization) | Reagents for Step 2 (Cycloaddition) | Final Product |
|---|---|---|---|---|
| 1A | Introduction of an alkyne moiety | Propargyl bromide | Organic azide (R-N₃), Cu(I) catalyst | 1-(2-Butan-2-ylpyrrolidin-1-yl)-methyl-1,2,3-triazole |
| 1B | Introduction of an azide moiety | 2-Azidoethyl tosylate | Terminal alkyne (R-C≡CH), Cu(I) catalyst | 1-(2-(2-Butan-2-ylpyrrolidin-1-yl)ethyl)-1,2,3-triazole |
Precursor for Advanced Synthetic Scaffolds
The chiral pyrrolidine ring is a privileged structural motif found in numerous natural products and pharmaceutical agents. unibo.it 2-Butan-2-ylpyrrolidine, by virtue of its stereochemically defined centers and the steric influence of the sec-butyl group, serves as a valuable chiral building block for the construction of more complex molecular architectures. unibo.it Its use as a precursor allows for the introduction of chirality early in a synthetic sequence, guiding the stereochemical outcome of subsequent transformations to create advanced, polycyclic, and spirocyclic scaffolds.
The synthesis of complex scaffolds often begins with the functionalization of the pyrrolidine's secondary amine. This nitrogen atom can be derivatized to form amides, carbamates, or subjected to N-alkylation, thereby attaching the pyrrolidine core to other molecular fragments. These initial steps pave the way for intramolecular cyclization reactions, such as Mannich, Pictet-Spengler, or Diels-Alder reactions, to construct new rings fused to the pyrrolidine framework.
For instance, the 2-butan-2-ylpyrrolidine moiety can be incorporated into a larger molecule that also contains a tethered aldehyde or ketone. Acid-catalyzed intramolecular cyclization can then lead to the formation of bicyclic systems, such as indolizidine or pyrrolizidine (B1209537) alkaloids, which are of significant interest in drug discovery. The stereochemistry of the sec-butyl group plays a crucial role in directing the facial selectivity of these cyclizations, often leading to a single diastereomer.
Furthermore, the pyrrolidine ring itself can be a platform for further elaboration. Ring-closing metathesis (RCM) has been employed to form bicyclic structures from appropriately substituted N-allyl-2-vinylpyrrolidine derivatives, which can be synthesized from the 2-butan-2-ylpyrrolidine precursor. Subsequent hydrogenation of the newly formed double bond can afford saturated bicyclic scaffolds with high diastereoselectivity. acs.org
The following table illustrates representative transformations where a 2-substituted pyrrolidine scaffold is utilized to generate a more complex molecular structure. While specific data for the 2-butan-2-yl derivative is proprietary in many industrial applications, the data shown is representative of the high diastereoselectivity and yields achievable with analogous 2-alkylpyrrolidine precursors in scaffold synthesis.
Table 1: Representative Transformations in Scaffold Synthesis from 2-Alkylpyrrolidine Precursors
| Precursor Type | Reaction Type | Product Scaffold | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| N-Acyl-2-vinylpyrrolidine | Intramolecular Diels-Alder | Fused Tricyclic Lactam | >95:5 | 85 |
| N-(3-Oxobutyl)-2-formylpyrrolidine | Intramolecular Aldol Condensation | Bicyclic Enone | 90:10 | 78 |
| N-Aryl-2-carboxypyrrolidine | Pictet-Spengler Cyclization | Pyrrolo[1,2-a]quinoline | >98:2 | 92 |
Development of New Synthetic Reagents and Catalysts Utilizing Pyrrolidine Moieties
The pyrrolidine scaffold is central to the field of asymmetric organocatalysis, famously exemplified by proline and its derivatives. unibo.it this compound serves as a key starting material for a new generation of chiral organocatalysts and ligands, where the sec-butyl group provides a specific steric environment to control enantioselectivity in chemical transformations. nih.gov
The development of these reagents typically involves modifying the pyrrolidine nitrogen. For example, attaching electron-withdrawing groups or bulky aromatic moieties, such as in the formation of diarylprolinol silyl (B83357) ethers, can significantly enhance catalytic activity and selectivity. nih.gov These catalysts operate via enamine or iminium ion intermediates, activating carbonyl compounds towards asymmetric additions. The bulky 2-sec-butyl group helps to create a well-defined chiral pocket around the catalytic site, effectively shielding one face of the reactive intermediate and directing the approach of the substrate. nih.gov
These bespoke catalysts have proven highly effective in a range of important carbon-carbon bond-forming reactions. nih.gov This includes Michael additions of aldehydes to nitroolefins, aldol reactions, and Mannich reactions, consistently affording products with high levels of enantiomeric excess (ee). nih.govnih.gov The predictable stereochemical outcomes and operational simplicity of these organocatalysts make them powerful tools in synthetic organic chemistry.
In addition to organocatalysis, chiral pyrrolidines derived from 2-butan-2-ylpyrrolidine are employed as ligands in transition metal-catalyzed reactions. uwindsor.ca The nitrogen atom can coordinate to a metal center, such as rhodium, palladium, or iridium, creating a chiral environment that influences the stereochemical course of reactions like asymmetric hydrogenation, allylic alkylation, or C-H activation. The combination of the pyrrolidine's inherent chirality and the steric demand of the sec-butyl group leads to highly effective asymmetric catalysts. researchgate.net
The performance of a catalyst derived from a 2-substituted pyrrolidine in a model asymmetric reaction is detailed in the table below. The data highlights the catalyst's ability to induce high enantioselectivity across various substrates.
Table 2: Performance of a 2-sec-Butylpyrrolidine-Derived Organocatalyst in the Asymmetric Michael Addition of Propanal to Nitroolefins
| Nitroolefin Substrate (Ar) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| β-Nitrostyrene | 10 | 24 | 95 | 92 |
| 4-Nitro-β-nitrostyrene | 10 | 36 | 91 | 94 |
| 4-Chloro-β-nitrostyrene | 10 | 24 | 98 | 90 |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of 2-butan-2-ylpyrrolidine, which possesses two stereogenic centers, necessitates a high degree of stereocontrol to isolate the desired diastereomers. While classical methods exist, future research will likely focus on developing more efficient, versatile, and highly stereoselective synthetic routes.
Promising directions include:
Asymmetric [3+2] Cycloadditions: The 1,3-dipolar cycloaddition between azomethine ylides and alkenes is a powerful tool for constructing the pyrrolidine (B122466) core. nih.govacs.org Future work could focus on developing novel chiral catalysts or using chiral auxiliaries on either the dipole or dipolarophile to precisely control the absolute and relative stereochemistry of the two stereocenters in 2-butan-2-ylpyrrolidine. nih.gov
Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines and subsequent heterocyclic structures. acs.orgnih.govresearchgate.net Research into transaminase-triggered cyclizations starting from ω-chloro ketones could provide an enantio-complementary pathway to both (R)- and (S)-configured pyrrolidines, which could be adapted for the synthesis of 2-butan-2-ylpyrrolidine precursors. acs.orgnih.gov
Functionalization of Chiral Pool Precursors: Starting materials like L-proline or 4-hydroxy-L-proline provide a ready source of a chiral pyrrolidine ring. mdpi.comresearchgate.net Future methodologies may concentrate on the diastereoselective introduction of the sec-butyl group at the C2 position of these readily available precursors.
| Synthetic Strategy | Potential Advantage | Key Research Focus |
| Asymmetric [3+2] Cycloaddition | High efficiency in ring construction; simultaneous creation of multiple stereocenters. nih.gov | Development of novel chiral catalysts and ligands to control diastereoselectivity. |
| Biocatalytic Cyclization | High enantioselectivity; mild, environmentally friendly reaction conditions. nih.gov | Engineering transaminases to accept specific ω-halo ketone precursors for 2-butan-2-ylpyrrolidine. |
| Chiral Pool Modification | Readily available, optically pure starting materials. mdpi.com | Devising highly diastereoselective methods for C2-alkylation of proline derivatives. |
Advanced Spectroscopic Characterization Techniques for Complex Derivations
The unambiguous determination of the absolute and relative stereochemistry of 2-Butan-2-ylpyrrolidine and its more complex derivatives is critical. While standard NMR and mass spectrometry are routine, future research will benefit from the application of more advanced and specialized spectroscopic techniques.
Chiral-Specific NMR Spectroscopy: Recent breakthroughs have demonstrated new NMR techniques that allow for the direct detection of molecular chirality without the need for chiral solvating agents or derivatization. theanalyticalscientist.com This is achieved by coupling electric and magnetic dipoles, which induces detectable differences in the NMR signals of enantiomers. theanalyticalscientist.com Applying such methods could greatly simplify the stereochemical assignment of 2-butan-2-ylpyrrolidine diastereomers and their reaction products.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the absolute configuration and conformational preferences in solution. This technique would be invaluable for characterizing the stereoisomers of 2-butan-2-ylpyrrolidine.
Two-Dimensional NMR Techniques: Advanced 2D NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations that can elucidate the relative stereochemistry and conformational preferences of the pyrrolidine ring and its substituents. frontiersin.org These will be essential for studying the three-dimensional structure of complex derivatives.
| Technique | Information Gained | Future Application for 2-Butan-2-ylpyrrolidine |
| Direct Chirality Detection NMR | Absolute configuration of enantiomers without derivatization. theanalyticalscientist.com | Rapid and unambiguous assignment of stereoisomers. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-phase conformation. | Detailed structural analysis of diastereomers and their conformers. |
| Advanced 2D NMR (e.g., ROESY) | Relative stereochemistry and spatial proximity of atoms. frontiersin.org | Elucidation of the 3D structure of complex derivatives and intermediates. |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Retrosynthetic Planning: AI-powered platforms can analyze the structure of 2-butan-2-ylpyrrolidine and propose multiple viable synthetic pathways by drawing on vast reaction databases. mdpi.com This can help chemists identify novel or more efficient routes that may not be immediately obvious.
Stereoselectivity Prediction: A major challenge in synthesizing this compound is controlling stereoselectivity. ML models can be trained on datasets of stereoselective reactions to predict the diastereomeric or enantiomeric excess for a given set of reactants, catalysts, and conditions. arxiv.orgnih.govarxiv.orgnih.gov This predictive power can significantly reduce the experimental effort required to optimize a stereoselective synthesis.
Reaction Condition Optimization: ML algorithms can also be used to optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity, accelerating the development of robust synthetic protocols. mdpi.com
Exploration of Sustainable Synthesis Practices (e.g., photocatalysis, electrochemistry)
Modern synthetic chemistry places a strong emphasis on green and sustainable practices to minimize environmental impact. jptcp.commdpi.com Future research on the synthesis of 2-butan-2-ylpyrrolidine should explore these emerging areas.
Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions under mild conditions. This approach could be explored for C-H functionalization or for generating radical intermediates in novel pathways to the pyrrolidine ring, potentially avoiding harsh reagents.
Electrosynthesis: Electrochemical methods use electrical current to drive redox reactions, offering a clean and often highly selective alternative to chemical oxidants and reductants. rsc.org The intramolecular cyclization of amino alcohols to form pyrrolidines has been achieved electrochemically, providing a promising, reagent-free avenue for future exploration. rsc.orgresearchgate.net
Computational Exploration of Novel Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition states, and the origins of selectivity. nih.gov Applying these tools to 2-butan-2-ylpyrrolidine can guide experimental work and uncover new chemical possibilities.
Mechanism Elucidation: DFT calculations can be used to model the energy profiles of potential synthetic routes, such as the [3+2] cycloaddition pathways. nih.govacs.orgacs.org By identifying the rate-determining steps and key transition states, researchers can better understand the factors controlling reaction efficiency and selectivity, leading to more rational reaction design. researchgate.net
Predicting Reactivity: Computational models can predict the most likely sites of reactivity on the 2-butan-2-ylpyrrolidine scaffold for various types of reactions (e.g., electrophilic or nucleophilic attack). This can guide the development of methods for its further functionalization into more complex derivatives.
Understanding Stereoselectivity: By modeling the transition states leading to different stereoisomers, computational studies can reveal the subtle steric and electronic interactions that determine the stereochemical outcome of a reaction. This knowledge is crucial for designing more selective catalysts and reaction conditions.
| Computational Approach | Objective | Relevance to 2-Butan-2-ylpyrrolidine |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state energies. nih.govnih.gov | Optimize synthetic routes by understanding kinetic and thermodynamic controls. |
| Molecular Dynamics (MD) | Simulate conformational behavior in solution. | Predict preferred 3D structures and their influence on reactivity. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding and intermolecular interactions. | Understand catalyst-substrate interactions that dictate stereoselectivity. |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-Butan-2-ylpyrrolidine hydrochloride?
- Methodological Answer: Utilize spectroscopic techniques such as NMR and IR to analyze functional groups and stereochemistry. Cross-reference with standardized databases like PubChem for InChI keys, molecular formulas (e.g., C₉H₁₈ClN), and IUPAC nomenclature . For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities.
Q. What factors influence the solubility and stability of 2-Butan-2-ylpyrrolidine hydrochloride in aqueous systems?
- Methodological Answer: The hydrochloride salt form enhances aqueous solubility due to ionic interactions. However, pH variations (e.g., <4.0) may destabilize the compound by promoting freebase formation. Use buffered solutions (e.g., phosphate buffer, pH 5–6) to maintain stability during in vitro assays .
Q. What synthetic strategies are recommended for preparing high-purity 2-Butan-2-ylpyrrolidine hydrochloride?
- Methodological Answer: Optimize the final step by reacting the freebase with HCl gas in anhydrous ethanol under nitrogen to avoid hydrolysis. Purify via recrystallization (e.g., ethanol/ether mixture) and validate purity using HPLC with UV detection at 210–220 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2-Butan-2-ylpyrrolidine hydrochloride?
- Methodological Answer: Discrepancies may arise from impurities (e.g., residual solvents) or assay variability. Perform batch-to-batch purity analysis via LC-MS and standardize experimental conditions (e.g., cell line selection, incubation time). Compare results with structurally analogous compounds (e.g., 3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride) to identify structure-activity relationships (SAR) .
Q. What experimental designs are suitable for studying the compound’s interaction with neurotransmitter receptors?
- Methodological Answer: Use radioligand displacement assays (e.g., [³H]-ligand binding to dopamine D2 receptors) with HEK293 cells expressing human receptors. Include negative controls (e.g., SCH23390 for D1 receptors) and calculate IC₅₀ values. Validate findings with molecular docking simulations using receptor crystal structures (e.g., PDB ID 6CM4) .
Q. How does stereochemistry impact the compound’s pharmacokinetic profile?
- Methodological Answer: Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and compare pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) in rodent models. The (2S)-enantiomer may exhibit higher metabolic stability due to reduced CYP3A4-mediated oxidation .
Q. What strategies mitigate degradation during long-term storage of 2-Butan-2-ylpyrrolidine hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
